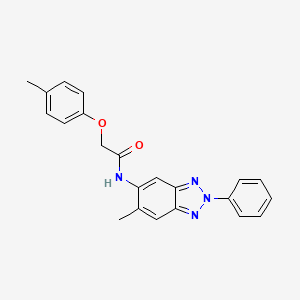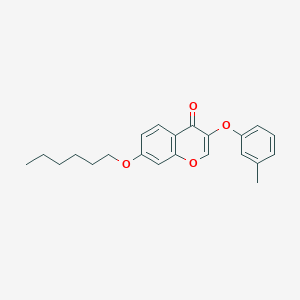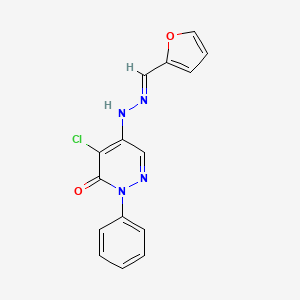![molecular formula C17H13ClN2O2S3 B15036309 N-(4-Chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide](/img/structure/B15036309.png)
N-(4-Chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide: is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a thiophene moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazolidinone Ring: The initial step involves the cyclization of a thiourea derivative with a haloketone to form the thiazolidinone ring.
Introduction of Thiophene Moiety: The thiophene moiety is introduced through a condensation reaction with a thiophene aldehyde.
Attachment of Chlorophenyl Group: The chlorophenyl group is attached via a nucleophilic substitution reaction using 4-chlorophenylamine.
Final Coupling: The final step involves coupling the intermediate with a propanamide derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used to investigate enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)acetamide: Similar in structure but lacks the thiazolidinone and thiophene moieties.
N-(4-Chlorophenyl)-4-methoxybenzamide: Contains a methoxy group instead of the thiazolidinone ring.
Uniqueness
N-(4-Chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide is unique due to the presence of the thiazolidinone ring and the thiophene moiety, which confer distinct chemical properties and biological activities. These structural features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H13ClN2O2S3 |
|---|---|
Molecular Weight |
409.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C17H13ClN2O2S3/c18-11-3-5-12(6-4-11)19-15(21)7-8-20-16(22)14(25-17(20)23)10-13-2-1-9-24-13/h1-6,9-10H,7-8H2,(H,19,21)/b14-10- |
InChI Key |
CORROSVORKDPQQ-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15036227.png)
![2-(4-methoxyphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B15036240.png)
![(2E)-4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B15036246.png)

![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15036258.png)

![(5Z)-3-(4-chlorobenzyl)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15036287.png)
![2-[({4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15036291.png)
![N-[(1E)-4-(4-chlorophenyl)phthalazin-1(2H)-ylidene]-1-(2-methylphenyl)-1H-benzimidazol-5-amine](/img/structure/B15036297.png)
![(6Z)-6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15036305.png)

![10-(4-fluorophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15036318.png)
![4-{[(1E)-3-(4-Bromophenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide](/img/structure/B15036325.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B15036333.png)
